9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural framework, which includes a chloro-substituted benzoxazine ring fused with a pyrazole moiety, and phenyl groups substituted with heptyloxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine ring, followed by the introduction of the pyrazole moiety. The chloro, heptyloxy, and methyl substituents are then introduced through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain product quality .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, such as halogen exchange or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazine derivatives .
Scientific Research Applications
9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-5-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
What sets 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C30H33ClN2O2 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
9-chloro-5-(4-heptoxyphenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H33ClN2O2/c1-3-4-5-6-7-18-34-25-15-12-23(13-16-25)30-33-28(26-19-24(31)14-17-29(26)35-30)20-27(32-33)22-10-8-21(2)9-11-22/h8-17,19,28,30H,3-7,18,20H2,1-2H3 |
InChI Key |
XSQIAHDAFQIGQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)C)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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